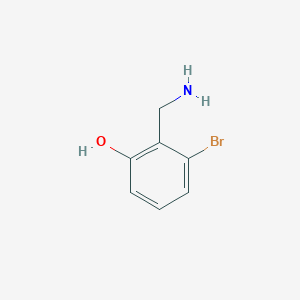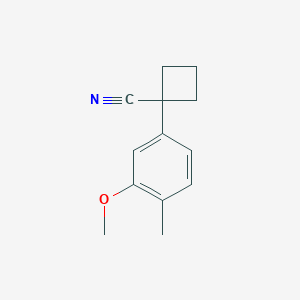![molecular formula C12H14FN B11723088 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structural framework This compound is part of the 3-azabicyclo[310]hexane family, which is known for its presence in various biologically active molecules and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods:
Annulation of Cyclopropenes with Aminocyclopropanes: This method involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under photoredox catalysis with blue LED irradiation.
Cyclopropanation of Maleimides with N-Tosylhydrazones: This palladium-catalyzed reaction provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[3.1.0]hexane core.
Reduction: Reduction reactions can modify the fluorophenyl group or the bicyclic structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.
Pathways Involved: It may affect signal transduction pathways such as the STAT3/p-STAT3-JAK2/p-JAK2 pathway and the MDM2/p53 complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexanamine: This compound shares the fluorinated cyclohexane structure but lacks the azabicyclo[3.1.0]hexane core.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds contain a spirofused barbiturate framework and exhibit antitumor activity.
Uniqueness
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific structural features, including the combination of a fluorophenyl group and an azabicyclo[3.1.0]hexane core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H14FN |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14FN/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3 |
Clé InChI |
AEJOJUVFHUVSKV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1CNC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11723025.png)



![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)




![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
